N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide
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Overview
Description
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide is a complex organic compound with a molecular formula of C22H18N2OS. This compound is characterized by the presence of a cyano group, a sulfanyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free reactions, which are both economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without a solvent, is widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}-4-methylbenzamide: This compound shares similar structural features and chemical properties.
N-(5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl)cyclopropanecarboxamide: Another structurally related compound with similar reactivity.
Uniqueness
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-10-18(11-8-15)26-21-12-9-17(14-23)13-20(21)24-22(25)19-6-4-3-5-16(19)2/h3-13H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRJDFNWHAQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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